molecular formula C27H22Cl2N4O3 B11655700 [2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone

[2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B11655700
M. Wt: 521.4 g/mol
InChI Key: VEKGPQYPXDNUSS-UHFFFAOYSA-N
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Description

2-(2,4-DICHLOROPHENYL)-3-METHYL-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as dichlorophenyl, methyl, nitrophenyl, and piperazine. The presence of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENYL)-3-METHYL-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and an appropriate catalyst.

    Attachment of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the quinoline core.

    Nitration: The nitrophenyl group is introduced via a nitration reaction using concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. Continuous flow microreactor systems can be employed to enhance reaction efficiency and control reaction conditions more precisely .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DICHLOROPHENYL)-3-METHYL-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of 4-aminophenyl derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-(2,4-DICHLOROPHENYL)-3-METHYL-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENYL)-3-METHYL-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-DICHLOROPHENYL)-3-METHYL-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C27H22Cl2N4O3

Molecular Weight

521.4 g/mol

IUPAC Name

[2-(2,4-dichlorophenyl)-3-methylquinolin-4-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C27H22Cl2N4O3/c1-17-25(22-4-2-3-5-24(22)30-26(17)21-11-6-18(28)16-23(21)29)27(34)32-14-12-31(13-15-32)19-7-9-20(10-8-19)33(35)36/h2-11,16H,12-15H2,1H3

InChI Key

VEKGPQYPXDNUSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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